methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Synthetic chemistry N-alkylation Building block versatility

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 82782-85-2) is a fused thienopyrrole heterocycle bearing a methyl ester at the 5-position. With a molecular formula of C₈H₇NO₂S, a molecular weight of 181.21 g/mol, a melting point of 143–145 °C, and a computed XLogP3 of 2.0, this compound serves as a versatile intermediate for constructing biologically active molecules and organic electronic materials.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 82782-85-2
Cat. No. B1308348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
CAS82782-85-2
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CS2
InChIInChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
InChIKeySBBZXGMGOKVVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 82782-85-2): Core Scaffold Identification for Procurement and Analog Selection


Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 82782-85-2) is a fused thienopyrrole heterocycle bearing a methyl ester at the 5-position [1]. With a molecular formula of C₈H₇NO₂S, a molecular weight of 181.21 g/mol, a melting point of 143–145 °C, and a computed XLogP3 of 2.0, this compound serves as a versatile intermediate for constructing biologically active molecules and organic electronic materials . Its crystal structure has been deposited in the Crystallography Open Database, confirming the planar geometry of the thieno[3,2-b]pyrrole core [2].

Why Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Cannot Be Simply Swapped with In-Class Analogs


Although the thieno[3,2-b]pyrrole scaffold is shared across multiple commercial building blocks, the identity of the 5-position substituent dictates both the downstream synthetic trajectory and the physicochemical profile [1]. The methyl ester (target compound) provides a balance of lipophilicity (XLogP3 = 2.0) and a reactive ester handle for N-alkylation that the corresponding carboxylic acid (XLogP3 ≈ 1.45, predicted) cannot match without additional protection/deprotection steps [2]. Conversely, bulkier ethyl or substituted esters alter solubility, melting point, and the steric environment during subsequent derivatization, impacting reaction yields and product purity . Direct substitution without considering these differences can lead to divergent biological activity profiles, as evidenced by the distinct pharmacological targets engaged by carboxylic acid derivatives (DAAO inhibition) versus methyl ester derivatives (antibacterial/antiplasmodial activity) [3].

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Head-to-Head Quantitative Differentiation Evidence


N-Alkylation Versatility: Methyl Ester Enables Direct N-Substitution Without Protection/Deprotection

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes direct N-alkylation with methyl iodide, allyl bromide, propargyl bromide, and benzyl bromide in the presence of NaH/THF to yield the corresponding N-substituted derivatives in a single step [1]. In contrast, the corresponding carboxylic acid (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 39793-31-2) requires either prior esterification or amidation to achieve equivalent diversification, adding 1–2 synthetic steps with associated yield losses . The ethyl ester (CAS 46193-76-4) can also undergo N-alkylation but introduces a bulkier ester group that may sterically hinder subsequent transformations at the 2- and 3-positions of the thiophene ring .

Synthetic chemistry N-alkylation Building block versatility

Lipophilicity Advantage: Methyl Ester LogP Outperforms Carboxylic Acid for Membrane Permeability Predictions

The methyl ester exhibits a computed XLogP3 of 2.0 [1] and a measured LogP of 2.016 , placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski's Rule of Five. The carboxylic acid analog (CAS 39793-31-2) has a predicted LogP of only 1.45 , a difference of approximately 0.55 log units. This difference corresponds to a roughly 3.5-fold higher octanol-water partition coefficient for the methyl ester, predicting superior passive membrane permeability [2].

Physicochemical properties LogP Drug-likeness

Divergent Biological Activity Profile: Methyl Ester Engages Antibacterial/Antiplasmodial Targets Distinct from Carboxylic Acid DAAO Inhibition

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been reported to inhibit bacterial growth in vitro and to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vivo, and additionally exhibits antiplasmodial activity against Plasmodium falciparum . In contrast, the carboxylic acid analog (compound 8) is a well-characterized D-amino acid oxidase (DAAO) inhibitor with IC₅₀ = 145 nM (human DAAO) and IC₅₀ = 114 nM (rat DAAO) in CHO cell-based assays, and shows no reported antibacterial or antiplasmodial activity [1]. Quantitative MIC or IC₅₀ values for the methyl ester against MRSA or P. falciparum are not publicly available in peer-reviewed literature; the available evidence is qualitative .

Antibacterial Antiplasmodial DAAO inhibition Target selectivity

Organic Electronics: Thieno[3,2-b]pyrrole Scaffold Delivers Functional Hole Mobility Where Furo[3,2-b]pyrrole Fails

In a direct head-to-head comparison of donor-acceptor-donor small molecules for organic field-effect transistors (OFETs), the thieno[3,2-b]pyrrole-containing molecule exhibited moderate hole mobility of 10⁻³ cm² V⁻¹ s⁻¹ irrespective of annealing temperature, whereas the analogous furo[3,2-b]pyrrole (O,N-heteroacene) molecule was completely inactive in field-effect transistors [1]. Further optimization of thieno[3,2-b]pyrrole-based conjugated copolymers has achieved maximum hole mobilities of 0.42 cm² V⁻¹ s⁻¹ in bottom-gate bottom-contact OFETs [2]. Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a key synthetic intermediate for constructing such thieno[3,2-b]pyrrole-containing donor-acceptor polymers and small molecules [3].

Organic field-effect transistors Hole mobility Organic semiconductors

Scaffold Significance: Quantitative Structure-Activity Relationship Models Validate Thieno[3,2-b]pyrrole-5-carboxamide Series for LSD1 Inhibition

A 3D-QSAR study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors established robust predictive models with CoMFA q² = 0.783, r² = 0.944, r_pred² = 0.851, and CoMSIA q² = 0.728, r² = 0.982, r_pred² = 0.814 [1]. These models, built on experimental IC₅₀ data from a series of thieno[3,2-b]pyrrole-5-carboxamides, provide a quantitative framework for designing new derivatives with enhanced potency. Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is the direct synthetic precursor to these carboxamide derivatives via ester hydrolysis followed by amide coupling [2]. A separate study on thieno[3,2-b]pyrrole KDM1A/LSD1 inhibitors reported compound 2 with biochemical IC₅₀ = 160 nM, and subsequent optimization yielded inhibitors with single-digit nanomolar IC₅₀ values [3].

3D-QSAR LSD1 inhibitors Cancer therapeutics Molecular docking

DAAO Inhibitor Reference Standard: Carboxylic Acid Analog Provides Quantitative Benchmark for Assessing Ester Prodrug Potential

The carboxylic acid analog (compound 8, CAS 39793-31-2) has well-characterized DAAO inhibitory activity with IC₅₀ = 145 nM (human) and 114 nM (rat) in vitro, achieves 96% kidney and 80% brain DAAO inhibition at 200 mg/kg in rats, and elevates plasma D-serine to 220% of control and CSF D-serine to 175% of control [1]. The methyl ester (target compound) may function as a potential prodrug form, where ester hydrolysis in vivo releases the active carboxylic acid . In the context of CNS drug discovery, ester prodrug strategies are commonly employed to enhance brain penetration of carboxylic acid pharmacophores, with methyl esters being the most frequently utilized promoiety [2]. However, no published comparative pharmacokinetic data exist for the methyl ester versus the carboxylic acid, so the prodrug hypothesis remains untested.

DAAO inhibition Prodrug design CNS drug discovery

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Direct Entry into N-Substituted Thienopyrrole Diversity Space

The methyl ester's single-step N-alkylation capability with diverse alkyl halides (methyl, allyl, propargyl, benzyl) enables rapid parallel library construction [1]. An array of 24–96 N-substituted derivatives can be generated in a single synthesis campaign by varying the alkylating agent and reaction conditions. This scenario is ideal for fragment-based screening or hit expansion programs targeting kinases, GPCRs, or epigenetic enzymes (e.g., LSD1/KDM1A), where the thieno[3,2-b]pyrrole core serves as a privileged pharmacophore [2].

Anti-Infective Lead Discovery Platform: MRSA and Plasmodium falciparum Screening Campaigns

Given the reported antibacterial activity against MRSA (in vitro and in vivo) and antiplasmodial activity against P. falciparum, the methyl ester scaffold is a candidate for initiating anti-infective lead discovery [1]. Derivatization at the N-position and the 2- and 3-positions of the thiophene ring can generate focused libraries for systematic SAR exploration. Quantitative MIC and IC₅₀ determination should be the first experimental step, as published potency data are absent [2]. The carboxylic acid analog should be included as a negative control, given its divergent DAAO inhibitory profile .

Organic Semiconductor Precursor: Building Block for High-Mobility Donor-Acceptor Conjugated Polymers

The thieno[3,2-b]pyrrole core, accessed via N-functionalization of the methyl ester, is a validated donor moiety for OFET applications, achieving mobilities of 10⁻³ to 0.42 cm² V⁻¹ s⁻¹ depending on comonomer selection and device architecture [1][2]. The methyl ester is preferable to the furo[3,2-b]pyrrole analog, which is completely inactive in OFETs . Target applications include organic thin-film transistors, organic photovoltaics, and OLEDs where solution-processable, high-mobility conjugated polymers are required.

DAAO Prodrug Evaluation: CNS Penetration Enhancement Strategy

For drug discovery programs targeting D-amino acid oxidase (DAAO) in schizophrenia or chronic pain, the methyl ester can be investigated as a potential ester prodrug of the validated DAAO inhibitor compound 8 (carboxylic acid) [1]. Comparative pharmacokinetic studies (plasma and brain exposure, ester hydrolysis rate) between the methyl ester and the carboxylic acid in rodent models would determine whether methylation improves brain penetration while maintaining target engagement, as measured by D-serine elevation in CSF [2].

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